1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine is a complex organic compound featuring a bicyclic structure combined with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions, where cyclopentadiene reacts with an appropriate dienophile.
Attachment of the Piperazine Ring: The intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, particularly those involving neurotransmitters if used in neurological research.
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine
Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of 1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H25FN2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25FN2/c20-19-5-2-15(3-6-19)13-21-7-9-22(10-8-21)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2 |
InChI Key |
SRFLUJDNZXIEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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